

Comparative Guide: PF-06410293 (Adalimumab Biosimilar) vs. Adalimumab in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05214030

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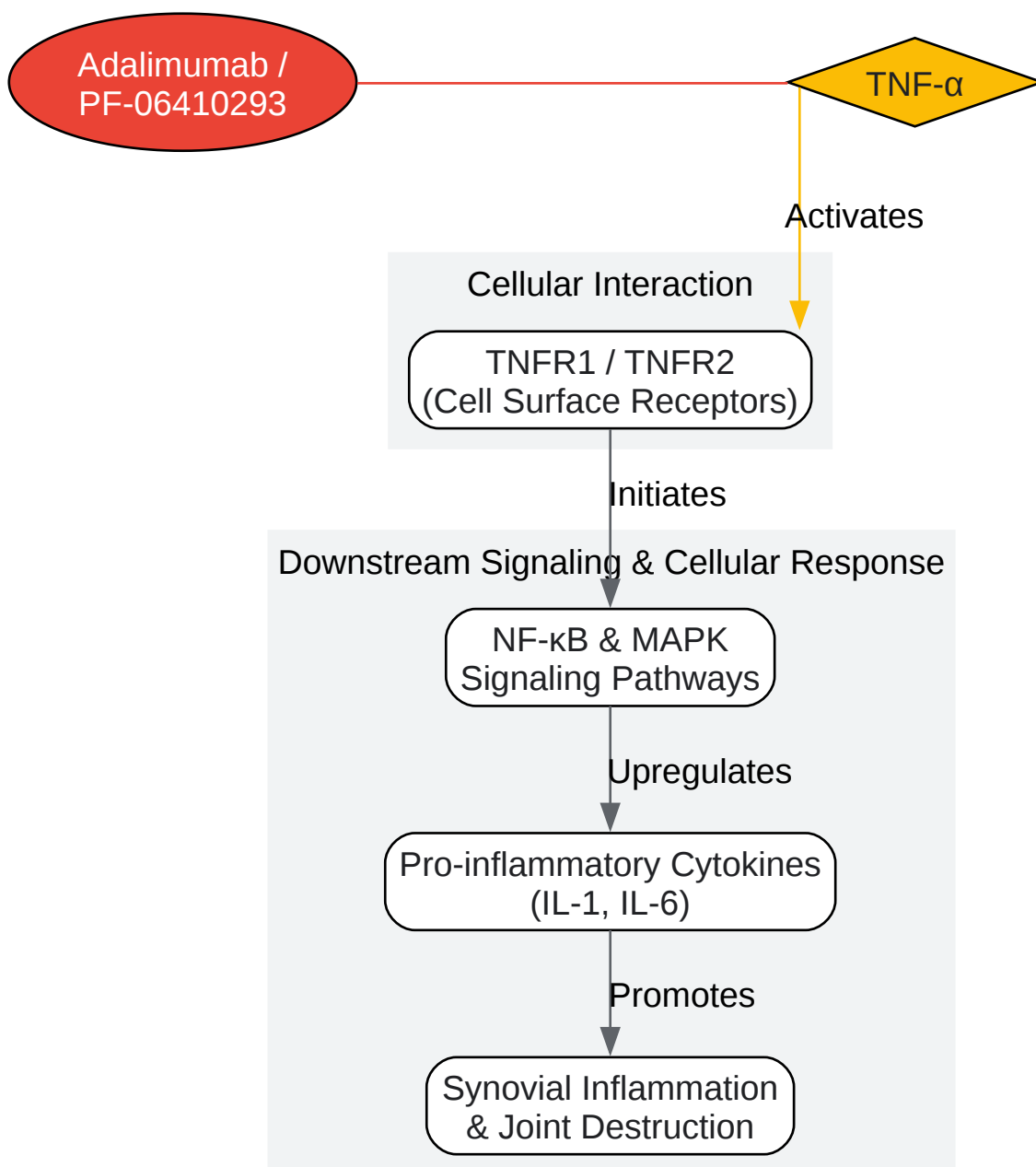
This guide provides a comparative analysis of Pfizer's adalimumab biosimilar, PF-06410293 (Abrilada®), and its reference product, adalimumab (Humira®), in the context of rheumatoid arthritis (RA).

Editor's Note: Initial inquiries regarding "PF-05214030" revealed a likely discrepancy in the compound identifier. Publicly available scientific literature and drug development resources consistently identify **PF-05214030** as a small molecule TRPV4 antagonist[1][2]. In contrast, Pfizer's adalimumab biosimilar developed for rheumatoid arthritis is designated PF-06410293[3][4][5]. This guide will proceed with the comparison of PF-06410293 and adalimumab. While preclinical studies confirming the biosimilarity of PF-06410293 were conducted for regulatory approval, detailed in vivo data from animal models are not extensively published in peer-reviewed literature[3]. Therefore, this guide presents the robust clinical comparison data available and details the standard preclinical models and protocols used to evaluate the reference product, adalimumab.

Mechanism of Action: TNF- α Inhibition

Both PF-06410293 and adalimumab are recombinant human IgG1 monoclonal antibodies that target and neutralize Tumor Necrosis Factor-alpha (TNF- α)[4][6]. TNF- α is a critical pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis. By binding to both

soluble and transmembrane TNF- α , these antibodies prevent its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors[6]. This blockade disrupts the downstream inflammatory cascade, reducing inflammation, synovial hyperplasia, and mitigating the cartilage and bone destruction characteristic of RA.



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Caption: Mechanism of action for Adalimumab and its biosimilar, PF-06410293.

Comparative Efficacy and Safety Data (Clinical)

A pivotal Phase 3, randomized, double-blind clinical trial (REFLECTIONS B538-02) evaluated the therapeutic equivalence of PF-06410293 and adalimumab in patients with moderately to severely active RA who had an inadequate response to methotrexate[7][8].

Table 1: Primary Efficacy Endpoint at Week 12

The primary endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 12. Equivalence was established as the confidence intervals for the treatment difference fell within predefined margins[7].

Treatment Group	N	ACR20 Responders (%)	Treatment Difference (95% CI)
PF-06410293	297	68.7%	\multirow{2}{*}{-3.98% (-10.38%, 4.44%)}
Adalimumab-EU	300	72.7%	

Data based on the intention-to-treat (ITT) population with observed data.
Sourced from Fleischmann RM, et al. Arthritis Res Ther. 2018[7].

Table 2: Secondary Efficacy Endpoints and Safety Overview (Through Week 26)

Secondary endpoints and safety profiles remained comparable between the two treatment arms through 26 weeks of the study[3].

Parameter	PF-06410293	Adalimumab-EU
ACR50 Response (Week 26)	Similar	Similar
ACR70 Response (Week 26)	Similar	Similar
DAS28-CRP <2.6 (Week 26)	Similar	Similar
Serious Adverse Events (SAEs)	4.0%	4.3%
Injection-Site Reactions	1.7%	2.0%
Anti-Drug Antibody (ADA) Positive	44.4%	50.5%
Neutralizing Antibodies (nAbs)	13.8%	14.0%
Data sourced from a review by Feng et al. summarizing the REFLECTIONS B538-02 trial results[3].		

The study concluded that the efficacy, safety, and immunogenicity of PF-06410293 and the adalimumab reference product were similar in patients with active RA on background methotrexate[7].

Experimental Protocols in Preclinical Rheumatoid Arthritis Models

The following protocols describe standard methodologies used to evaluate the in vivo efficacy of anti-TNF- α biologics like adalimumab in established animal models of rheumatoid arthritis.

A. Human TNF- α Transgenic (Tg197) Mouse Model

This model is considered highly relevant for testing human-specific TNF- α inhibitors. Tg197 mice overexpress human TNF- α , leading to the spontaneous development of chronic, erosive polyarthritis that closely mimics human RA[9][10].

- Model: Tg197 mice

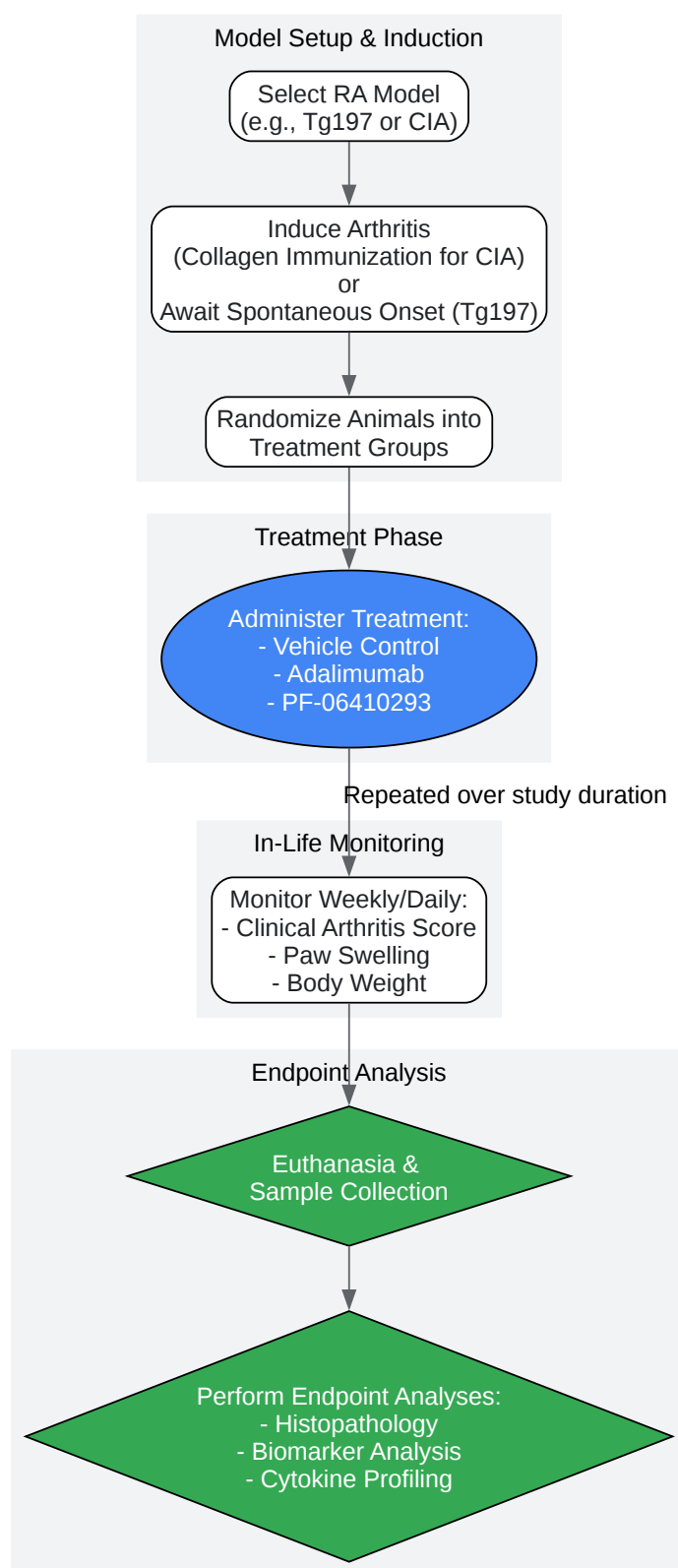
- Disease Induction: Spontaneous onset, with symptoms appearing at 3-4 weeks of age and established disease by 6-7 weeks[10].
- Treatment Protocol (Prophylactic Example):
 - Dosing: Adalimumab administered at 0.3, 0.6, or 1.2 mg/kg[9]. Another study used 10 mg/kg[11].
 - Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.
 - Frequency: Twice weekly.
 - Duration: Initiated at 3 weeks of age (disease onset) and continued until a predefined endpoint (e.g., 10 weeks of age)[9][11].
- Key Efficacy Endpoints:
 - Clinical Arthritis Score: Visual assessment of joint swelling and inflammation (e.g., on a 0-4 scale per paw).
 - Histopathology: Microscopic examination of joints for synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
 - Biomarkers: Measurement of serum human TNF- α and mouse IL-6 levels.
 - Body Weight: Monitoring for cachexia, a common symptom in this model[10].

B. Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is an immune-mediated model where arthritis is induced by immunization with type II collagen, a major component of articular cartilage. It shares key pathological and immunological features with human RA, including T-cell and B-cell involvement[12][13].

- Model: Genetically susceptible mouse strains (e.g., DBA/1).
- Disease Induction:

- Primary Immunization (Day 0): Emulsification of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and intradermal injection at the base of the tail.
- Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA)[13].
- Treatment Protocol (Therapeutic Example):
 - Dosing: Adalimumab administered at 1 mg/kg per day[12].
 - Route of Administration: Subcutaneous (SC) injection.
 - Frequency: Daily.
 - Duration: Initiated after the booster immunization or upon the first signs of clinical arthritis and continued for a specified period (e.g., 2-3 weeks).
- Key Efficacy Endpoints:
 - Arthritis Incidence & Severity Score: Monitoring the percentage of mice that develop arthritis and the clinical score of affected paws.
 - Paw Thickness/Swelling: Measurement using calipers.
 - Histopathology: Analysis of joint sections for inflammation, pannus formation, and tissue destruction.
 - Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-6, IL-17) in serum or joint tissue homogenates[12].



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Caption: General workflow for preclinical evaluation in RA animal models.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Efficacy and Safety of Adalimumab Biosimilars: Current Critical Clinical Data in Rheumatoid Arthritis [frontiersin.org]
- 4. Pfizer to start trial for biosimilar adalimumab [gabionline.net]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Randomised study of PF-06410293, an adalimumab (ADL) biosimilar, compared with reference ADL for the treatment of active rheumatoid arthritis: results from weeks 26–52, including a treatment switch from reference ADL to PF-06410293 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative clinical study of PF-06410293, a candidate adalimumab biosimilar, and adalimumab reference product (Humira®) in the treatment of active rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 8. Adalimumab Biosimilar PF-06410293 versus Reference Adalimumab in Patients with Moderate-to-Severe, Active Rheumatoid Arthritis - Oncology Practice Management [oncpracticemanagement.com]
- 9. Establishment and evaluation of a transgenic mouse model of arthritis induced by overexpressing human tumor necrosis factor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedcode.com [biomedcode.com]
- 11. An Anti-hTNF- α Variable New Antigen Receptor Format Demonstrates Superior in vivo Preclinical Efficacy to Humira® in a Transgenic Mouse Autoimmune Polyarthritis Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF21 exerts comparable pharmacological efficacy with Adalimumab in ameliorating collagen-induced rheumatoid arthritis by regulating systematic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Comparative Guide: PF-06410293 (Adalimumab Biosimilar) vs. Adalimumab in Rheumatoid Arthritis Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2441990#pf-05214030-vs-adalimumab-in-rheumatoid-arthritis-models>]

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